![molecular formula C18H14N2O2 B12446402 2-methyl-N-[(E)-naphthalen-1-ylmethylidene]-3-nitroaniline](/img/structure/B12446402.png)
2-methyl-N-[(E)-naphthalen-1-ylmethylidene]-3-nitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(2-methyl-3-nitrophenyl)-1-naphthalen-1-ylmethanimine is an organic compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a naphthalene ring and a nitrophenyl group, making it an interesting subject for various chemical studies due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(2-methyl-3-nitrophenyl)-1-naphthalen-1-ylmethanimine typically involves the condensation reaction between 2-methyl-3-nitroaniline and 1-naphthaldehyde. The reaction is usually carried out in an ethanol solvent with an acid catalyst such as hydrochloric acid. The mixture is refluxed for several hours to ensure complete reaction, and the product is then purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve similar condensation reactions on a larger scale. Industrial synthesis would likely employ continuous flow reactors to maintain consistent reaction conditions and improve yield. Solvent recovery and recycling would also be integral to the process to minimize waste and reduce costs.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction reactions to form corresponding amines.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are commonly employed.
Major Products:
Reduction of the nitro group: 2-methyl-3-aminophenyl-1-naphthalen-1-ylmethanimine.
Reduction of the imine group: N-(2-methyl-3-nitrophenyl)-1-naphthalen-1-ylmethanamine.
Substitution reactions: Various substituted derivatives depending on the electrophile used.
科学研究应用
(E)-N-(2-methyl-3-nitrophenyl)-1-naphthalen-1-ylmethanimine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of (E)-N-(2-methyl-3-nitrophenyl)-1-naphthalen-1-ylmethanimine largely depends on its interaction with specific molecular targets. For instance, as a ligand, it can coordinate with metal ions to form complexes that exhibit unique catalytic or biological activities. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules.
相似化合物的比较
- (E)-N-(2-methyl-3-nitrophenyl)-1-phenylmethanimine
- (E)-N-(2-methyl-3-nitrophenyl)-1-benzylmethanimine
Comparison:
- Structural Differences: While the similar compounds listed above share the nitrophenyl group, they differ in the aromatic ring attached to the imine group. The presence of a naphthalene ring in (E)-N-(2-methyl-3-nitrophenyl)-1-naphthalen-1-ylmethanimine provides additional conjugation and potential for π-π interactions.
- Reactivity: The naphthalene ring can influence the compound’s reactivity, particularly in electrophilic substitution reactions, making it more reactive compared to its phenyl or benzyl counterparts.
- Applications: The unique structure of (E)-N-(2-methyl-3-nitrophenyl)-1-naphthalen-1-ylmethanimine may offer distinct advantages in applications such as dye synthesis and coordination chemistry, where extended conjugation is beneficial.
属性
分子式 |
C18H14N2O2 |
|---|---|
分子量 |
290.3 g/mol |
IUPAC 名称 |
N-(2-methyl-3-nitrophenyl)-1-naphthalen-1-ylmethanimine |
InChI |
InChI=1S/C18H14N2O2/c1-13-17(10-5-11-18(13)20(21)22)19-12-15-8-4-7-14-6-2-3-9-16(14)15/h2-12H,1H3 |
InChI 键 |
WKYWDBSILDBPBY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])N=CC2=CC=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4Z)-4-[2-(4-ethoxyphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B12446323.png)
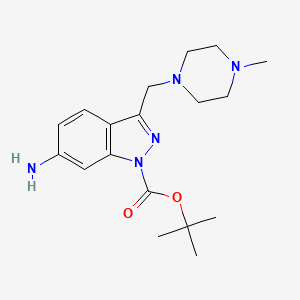
![Ethyl (2E)-3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate](/img/structure/B12446328.png)
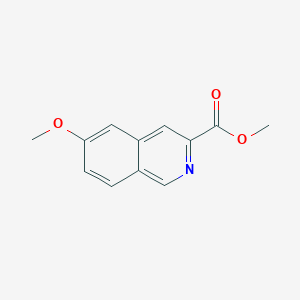
![1-Boc-4-[(3-trifluoromethyl-phenylamino)-methyl]-piperidine](/img/structure/B12446336.png)


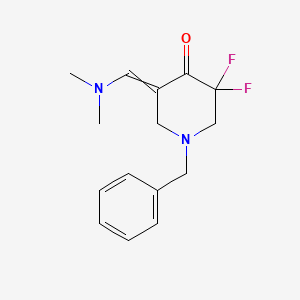
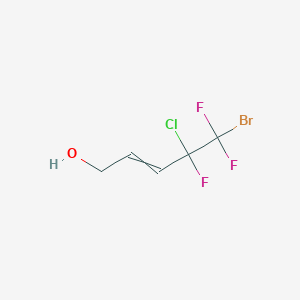
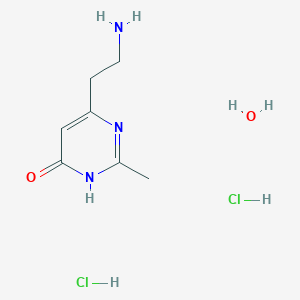


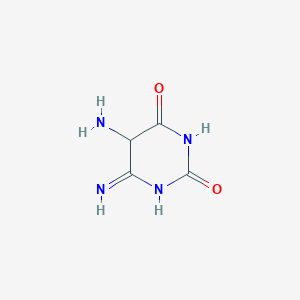
![4-(4-{[(4-Methoxyphenyl)carbonyl]amino}phenoxy)benzene-1,2-dicarboxylic acid](/img/structure/B12446384.png)
